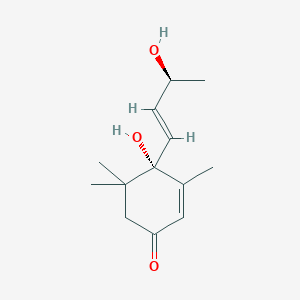

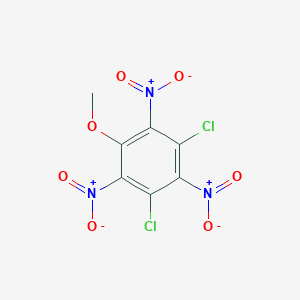

1,3-二氯-5-甲氧基-2,4,6-三硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their reactions, which can provide insights into the behavior of similar trinitrobenzene derivatives. For instance, the reactions of hydroxypyridines with 1-chloro-2,4,6-trinitrobenzene are explored, indicating how different substituents on the pyridine ring affect the reaction outcome . Additionally, the synthesis and reactions of other substituted benzene derivatives, such as 1,3-dinitro-5-trichloromethylbenzene, are reported, which involve nucleophilic aromatic substitution .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic aromatic substitution reactions. For example, 1,3-dinitro-5-trichloromethylbenzene reacts with sodium methoxide to yield substituted benzaldehydes . Similarly, the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene leads to a methoxy-substituted benzaldehyde derivative . These methods could potentially be adapted for the synthesis of 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds are determined using various spectroscopic techniques and X-ray diffraction. For instance, the structure of 3-pyridinyl 2,4,6-trinitrophenyl ethers is analyzed by 1H and 13C NMR spectra and X-ray diffraction . The structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde is also determined by X-ray analysis . These analyses provide detailed information on the molecular geometry and electronic structure of the compounds.

Chemical Reactions Analysis

The chemical reactions of trinitrobenzene derivatives involve various nucleophiles and can lead to a range of products. For example, the reaction of 1,3,5-trinitrobenzene with diazomethane yields a dinitro-tropane derivative, indicating the potential for ring expansion and formation of heterocyclic structures . The reactivity of these compounds under different conditions, such as heating in methanol, can lead to further transformations, such as methylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted benzene derivatives are characterized by their spectroscopic data. Compounds like 1,2-dimethoxy-4-nitrobenzene and 1,2,3-trimethoxy-5-nitrobenzene have been studied for their crystal structures and hydrogen-bonding patterns . The electrochemical properties of similar compounds, such as 1,3,5-triaryl-1-methoxybenzenes, are investigated using techniques like cyclic voltammetry and spectroelectrochemistry . These studies provide insights into the stability, reactivity, and potential applications of these compounds.

科学研究应用

氧载体和电化学还原

研究表明,三硝基芳烃,包括1,3,5-三硝基苯衍生物,在电化学还原后可以发生可逆二聚化。这种二聚化过程捕获分子氧,导致形成一个加合物,该加合物可以在接收外部氧化还原刺激时可逆地结合和去除双氧水。这些机制对于研究氧载体并开发可以有效输送氧气的材料至关重要(I. Gallardo & G. Guirado, 2008)。

合成和热行为

通过与1,3-二氯-2,4,6-三硝基苯反应,已经探索了1,3-双(1,2,4-三唑-3-氨基)-2,4,6-三硝基苯等衍生物的合成。这些化合物以其热性能和爆炸性质而被表征,表明它们在需要高热稳定性和对冲击和摩擦安全性要求的材料中具有潜在应用价值(J. Agrawal et al., 2000)。

环保合成方法

在合成硝基芳烃衍生物时使用环保的硝化剂,包括与1,3-二氯-5-甲氧基-2,4,6-三硝基苯相关的化合物,突显了向更绿色化学的转变。使用硝酸铋五水合物作为硝化剂的微波辅助合成代表了一种环保的方法,用于生产高能量材料(D. Badgujar et al., 2008)。

高能量材料

通过涉及1,3,5-三氯-2,4,6-三硝基苯的反应合成的全取代聚硝基苯衍生物已被研究,用于其作为高能量材料的潜力。这些化合物表现出良好的热稳定性和低冲击敏感性,使它们适用于爆炸工业中的应用(Wei Yang et al., 2018)。

属性

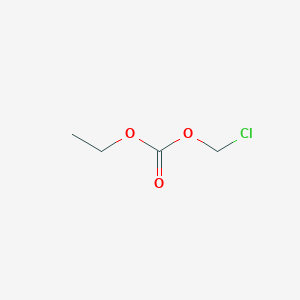

IUPAC Name |

1,3-dichloro-5-methoxy-2,4,6-trinitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O7/c1-19-7-5(11(15)16)2(8)4(10(13)14)3(9)6(7)12(17)18/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNAAYAAYYSHRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564120 |

Source

|

| Record name | 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene | |

CAS RN |

50903-10-1 |

Source

|

| Record name | 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。